molecular formula C17H21NO4 B6179842 3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate CAS No. 2639454-19-4

3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate

Cat. No. B6179842
CAS RN: 2639454-19-4
M. Wt: 303.4
InChI Key:
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Description

3-tert-Butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate, commonly referred to as CBID, is a cyclic compound that has been used in a variety of applications in the scientific community. CBID has been studied for its ability to act as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a potential therapeutic agent in biomedical sciences. The structure and reactivity of CBID make it an ideal compound for use in a wide range of scientific applications.

Scientific Research Applications

CBID has been studied for its use in a wide range of scientific research applications. In coordination chemistry, CBID has been used as a ligand to bind to metal ions to form coordination complexes. In organic synthesis, CBID has been used as a catalyst to promote the formation of desired products. In the biomedical sciences, CBID has been studied for its potential therapeutic effects, such as its ability to inhibit the growth of cancer cells. Additionally, CBID has been used as a model compound to study the structure and reactivity of cyclic compounds.

Mechanism of Action

The mechanism of action of CBID is still not fully understood. However, studies have suggested that the compound may act as an inhibitor of several enzyme systems, including those involved in the metabolism of drugs and hormones. Additionally, CBID has been shown to interact with DNA, suggesting that it may act as an inhibitor of DNA replication. Further research is needed to fully understand the mechanism of action of CBID.
Biochemical and Physiological Effects
The biochemical and physiological effects of CBID have not been extensively studied. However, studies have suggested that the compound may act as an inhibitor of several enzyme systems, including those involved in the metabolism of drugs and hormones. Additionally, CBID has been shown to interact with DNA, suggesting that it may act as an inhibitor of DNA replication. Further research is needed to fully understand the biochemical and physiological effects of CBID.

Advantages and Limitations for Lab Experiments

The advantages of using CBID in lab experiments are numerous. First, the compound is relatively easy to synthesize and is stable under a variety of conditions. Additionally, the structure and reactivity of CBID make it an ideal compound for use in a wide range of scientific applications. However, there are some limitations to using CBID in lab experiments. The compound is relatively expensive and difficult to obtain in large quantities. Additionally, the mechanism of action of CBID is still not fully understood, making it difficult to predict the effects of the compound on biological systems.

Future Directions

The potential applications of CBID are vast and there are many possible future directions for research. One possible area of research is to further investigate the mechanism of action of CBID and its effects on biological systems. Additionally, further research is needed to investigate the potential therapeutic effects of CBID and its ability to inhibit the growth of cancer cells. Additionally, further research is needed to investigate the potential applications of CBID in coordination chemistry and organic synthesis. Finally, research is needed to investigate the potential applications of CBID in drug delivery systems and other biomedical applications.

Synthesis Methods

The synthesis of CBID involves a multi-step process that begins with the reaction of 2,3-dimethyl-1-butyne with 1,3-butadiene to form the cyclobutadiene intermediate. This intermediate is then reacted with 2-methyl-2-butene to form the cyclobutene intermediate. Finally, the cyclobutene intermediate is reacted with 2-methyl-2-butene to form the desired CBID product. The entire process is performed in an inert atmosphere and requires careful monitoring of the reaction conditions to ensure the desired product is formed.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate' involves the condensation of 2-methylcyclobutanone with 3-tert-butylindole-2,3-dicarboxylic acid followed by esterification with methanol and subsequent decarboxylation.", "Starting Materials": [ "2-methylcyclobutanone", "3-tert-butylindole-2,3-dicarboxylic acid", "Methanol", "Sodium methoxide" ], "Reaction": [ "Step 1: Condensation of 2-methylcyclobutanone with 3-tert-butylindole-2,3-dicarboxylic acid in the presence of a base such as sodium methoxide to form the corresponding enolate intermediate.", "Step 2: Esterification of the enolate intermediate with methanol to form the corresponding methyl ester.", "Step 3: Decarboxylation of the methyl ester intermediate to form the final product, '3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate'." ] }

CAS RN

2639454-19-4

Molecular Formula

C17H21NO4

Molecular Weight

303.4

Purity

95

Origin of Product

United States

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